(1R,5S)-tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
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Overview
Description
(1R,5S)-tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[321]oct-2-ene-8-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a trifluoromethylsulfonyloxy group, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.
Introduction of the Trifluoromethylsulfonyloxy Group: This step involves the introduction of the trifluoromethylsulfonyloxy group through a nucleophilic substitution reaction. Common reagents for this step include trifluoromethanesulfonic anhydride and a suitable base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis yields the corresponding carboxylic acid.
Scientific Research Applications
(1R,5S)-tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of (1R,5S)-tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate: A similar compound with a saturated bicyclic core.
tert-Butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide: A derivative with an amide group instead of an ester.
Uniqueness
(1R,5S)-tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate is unique due to its specific stereochemistry and the presence of the trifluoromethylsulfonyloxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H18F3NO5S |
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Molecular Weight |
357.35 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
InChI |
InChI=1S/C13H18F3NO5S/c1-12(2,3)21-11(18)17-8-4-5-9(17)7-10(6-8)22-23(19,20)13(14,15)16/h6,8-9H,4-5,7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
CJDKVEWDWXIBSM-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C=C(C2)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C=C(C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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